molecular formula C21H22N2O4 B10982250 N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}-beta-alanine

N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}-beta-alanine

Cat. No.: B10982250
M. Wt: 366.4 g/mol
InChI Key: XOIKFTXXODOMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[6-(Benzyloxy)-1H-indol-1-yl]propanoyl}-beta-alanine is a synthetic compound featuring a beta-alanine backbone conjugated to a 6-benzyloxyindole moiety via a propanoyl linker. The 6-benzyloxyindole group is a critical pharmacophore in medicinal chemistry, often associated with serotonin receptor modulation and neuroactive properties .

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

3-[3-(6-phenylmethoxyindol-1-yl)propanoylamino]propanoic acid

InChI

InChI=1S/C21H22N2O4/c24-20(22-11-8-21(25)26)10-13-23-12-9-17-6-7-18(14-19(17)23)27-15-16-4-2-1-3-5-16/h1-7,9,12,14H,8,10-11,13,15H2,(H,22,24)(H,25,26)

InChI Key

XOIKFTXXODOMFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CCC(=O)NCCC(=O)O

Origin of Product

United States

Preparation Methods

a. Synthetic Routes: The synthesis of N-carbamyl-beta-alanine involves several steps. One common approach is as follows:

    Indole Derivatization: Start with 6-benzyloxyindole, which can be synthesized from indole and benzyl bromide.

    Propanoylation: Introduce the propanoyl group by reacting 6-benzyloxyindole with propanoyl chloride or propanoic anhydride.

    Carbamoylation: The final step is the carbamoylation of the beta-alanine portion using carbamoyl chloride or other carbamoylating agents.

b. Industrial Production: While N-carbamyl-beta-alanine is not produced on a large scale industrially, it serves as an important intermediate in the synthesis of other compounds.

Chemical Reactions Analysis

N-carbamyl-beta-alanine can undergo various chemical reactions:

    Hydrolysis: The carbamoyl group can be hydrolyzed to yield beta-alanine.

    Amidation: The amide linkage between the indole and beta-alanine portions can be cleaved under specific conditions.

    Substitution Reactions: The benzyloxy group can be replaced by other functional groups.

Common reagents include hydrochloric acid, base, and various nucleophiles. The major products depend on the specific reaction conditions.

Scientific Research Applications

Therapeutic Potential

N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}-beta-alanine exhibits potential applications in treating neurological disorders and inflammation-related diseases. Its structure combines an indole moiety with a benzyloxy group, which may enhance its interaction with biological targets, particularly serotonin receptors and other neurotransmitter systems.

Key Insights :

  • Binding Affinity : Studies suggest that this compound may have significant binding affinity to serotonin receptors, indicating a potential role in modulating mood and cognitive functions.
  • Anti-inflammatory Properties : The compound's structural characteristics may contribute to anti-inflammatory effects, making it a candidate for further research in inflammatory diseases.

Ergogenic Effects in Sports Performance

This compound is related to beta-alanine supplementation, known for its ergogenic effects during high-intensity exercise. Beta-alanine supplementation has been shown to improve exercise performance by increasing muscle carnosine levels, which buffers lactic acid accumulation .

Performance Metrics :

  • Improvement in Endurance : Research indicates that beta-alanine can enhance muscular endurance during exercises lasting from 1 to 10 minutes .
  • Meta-analysis Findings : A meta-analysis revealed a median effect size improvement of 2.85% in exercise performance measures with beta-alanine supplementation compared to placebo groups .

Case Study 1: Beta-Alanine Supplementation and Athletic Performance

A comprehensive review analyzed multiple studies on beta-alanine supplementation, focusing on its impact on various exercise modalities. The review included data from 15 studies involving 360 participants, demonstrating that beta-alanine supplementation significantly improved high-intensity exercise capacity compared to placebo .

StudyParticipantsDosageDurationPerformance Improvement
Harris et al. (2006)Recreational athletes6.4 g/day28 daysEnhanced cycle capacity
Smith et al. (2009)Recreational males6 g/day21 daysImproved endurance at high power outputs
Walter et al. (2010)Recreational females6 g/day21 daysIncreased time to exhaustion

Case Study 2: Neurological Applications

Research into compounds similar to this compound has highlighted their potential in treating neurological disorders. For instance, the compound's unique indole structure may provide neuroprotective effects, warranting further investigation into its pharmacological properties.

Mechanism of Action

The exact mechanism of N-carbamyl-beta-alanine’s effects remains an active area of research. It likely involves interactions with cellular receptors, enzymes, or metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

2-(6-(Benzyloxy)-1H-indol-1-yl)-N,N-dimethylethan-1-amine (Compound 10)
  • Structure: Shares the 6-benzyloxyindole core but substitutes the propanoyl-beta-alanine chain with an N,N-dimethylethanamine group.
  • Synthesis : Synthesized via alkylation of 6-benzyloxyindole, yielding 38% with >97% purity after chromatography .
  • Key Differences: The N,N-dimethyl group reduces polarity, likely increasing blood-brain barrier permeability compared to the hydrophilic beta-alanine moiety. Lacks the propanoyl linker, which may alter binding kinetics or metabolic stability.
5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives (Compounds 7a and 7b)
  • Structure : Feature pyrazole-thiophene hybrids instead of the indole scaffold.
  • Synthesis: Prepared via cyclocondensation of malononitrile or ethyl cyanoacetate with sulfur in 1,4-dioxane/triethylamine .
  • Higher molecular complexity may reduce synthetic accessibility compared to the indole-based target compound.

Physicochemical and Pharmacological Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Synthetic Yield Purity Key Functional Groups
N-{3-[6-(Benzyloxy)-1H-indol-1-yl]propanoyl}-beta-alanine ~385.4 (estimated) ~2.1 Not Reported Not Reported Beta-alanine, propanoyl, benzyloxyindole
2-(6-(Benzyloxy)-1H-indol-1-yl)-N,N-dimethylethan-1-amine 280.4 3.5 38% >97% N,N-dimethyl, benzyloxyindole
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives 7a: ~290.3; 7b: ~322.3 7a: 1.8; 7b: 2.4 Not Reported Not Reported Pyrazole, thiophene, cyano/ester

Key Observations :

  • The target compound’s beta-alanine group likely improves aqueous solubility (lower LogP) relative to the N,N-dimethyl analog .
  • Thiophene-pyrazole derivatives exhibit higher structural rigidity, which may enhance target selectivity but complicate scale-up synthesis .

Biological Activity

N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}-beta-alanine is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, cytotoxic effects, and possible therapeutic applications.

  • Molecular Formula : C20H20N2O4
  • Molecular Weight : 352.38 g/mol
  • CAS Number : 1291780-52-3

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds, particularly focusing on derivatives of indole. For instance, derivatives such as 3-(2-benzoxazol-5-yl)alanine have shown selective antibacterial activity against Gram-positive bacteria like Bacillus subtilis but limited efficacy against Gram-negative strains like Escherichia coli . While specific data on this compound is sparse, its structural similarities suggest potential antimicrobial activity.

Cytotoxic Effects

The cytotoxicity of indole derivatives has been a significant area of research. Compounds with indole moieties have been shown to exhibit cytotoxic effects against various cancer cell lines. For example, compounds that bind to DNA and induce apoptosis in cancer cells have been reported . The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Case Studies and Research Findings

  • Study on Indole Derivatives :
    • A study evaluated several indole derivatives for their cytotoxicity against human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant cytotoxic potential .
  • Antimicrobial Screening :
    • Another investigation assessed the antimicrobial activity of various indole-based compounds. The study found that some compounds had minimal inhibitory concentrations (MICs) effective against specific bacterial strains, although this compound was not directly tested .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be inferred from the structure-activity relationships observed in related compounds. The presence of the benzyloxy group and the indole structure are critical for enhancing biological activity, particularly in terms of binding affinity to biological targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}-beta-alanine?

  • Methodology : A multi-step approach is typically employed. First, synthesize the indole core via Fischer indole synthesis or substitution reactions on pre-formed indoles. Benzyloxy groups can be introduced at position 6 using benzyl chloride under basic conditions. The propionyl-beta-alanine moiety is then coupled via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) or HATU . Purification involves column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) followed by recrystallization .
  • Critical Note : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm product identity via 1^1H NMR (key signals: δ 7.2–7.4 ppm for benzyl aromatic protons, δ 10.2 ppm for indole NH) .

Q. How can purity and structural integrity be validated for this compound?

  • Analytical Methods :

  • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30, 0.1% TFA). Purity >95% is required for biological assays .
  • Mass Spectrometry : ESI-MS expected m/z: [M+H]+^+ ~435.4 (calculated based on C22_{22}H21_{21}N2_{2}O5_{5}) .
  • NMR : Key peaks include β-alanine methylene protons (δ 2.5–3.0 ppm) and the indole C-2 proton (δ 7.8 ppm) .

Q. What are the storage and stability considerations for this compound?

  • Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the benzyloxy group. Lyophilized samples are stable for >6 months .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring to assess hydrolytic or oxidative degradation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s inhibitory activity against acetylcholinesterase (AChE) or monoamine oxidase (MAO)?

  • Experimental Design :

  • Enzyme Assays : Use Ellman’s method for AChE (substrate: acetylthiocholine, detection at 412 nm) . For MAO, employ fluorometric assays with kynuramine as a substrate (λex 310 nm, λem 400 nm) .
  • Dose-Response : Test concentrations from 1 nM to 100 µM; calculate IC50_{50} using nonlinear regression (GraphPad Prism). Include donepezil or rasagiline as positive controls .
    • Data Interpretation : Competitive vs. non-competitive inhibition is determined via Lineweaver-Burk plots. For multitarget compounds (e.g., dual AChE/MAO inhibition), validate selectivity using isoform-specific assays .

Q. What molecular modeling strategies are effective for studying interactions between this compound and target enzymes?

  • Docking Workflow :

Protein Preparation : Retrieve AChE (PDB ID 4EY7) or MAO-B (PDB ID 2V5Z) structures from the PDB. Remove water molecules and add hydrogens.

Ligand Preparation : Generate 3D conformers of the compound using Open Babel; assign Gasteiger charges.

Docking Software : Use AutoDock Vina or Schrödinger Glide. Focus on the catalytic anionic site (CAS) of AChE or the flavin-binding pocket of MAO .

  • Validation : Compare predicted binding poses with crystallographic data for known inhibitors (e.g., donepezil in AChE). Calculate binding free energies (MM-GBSA) to rank affinity .

Q. How should researchers address contradictory structure-activity relationship (SAR) data in analogs of this compound?

  • Case Study : If a benzyloxy-to-phenoxy substitution reduces activity unexpectedly:

  • Hypothesis Testing :
  • Assess steric effects via molecular dynamics simulations (e.g., RMSD analysis of ligand-protein complexes).
  • Synthesize analogs with halogenated benzyloxy groups (e.g., 6-Cl-benzyloxy) to probe electronic effects .
  • Experimental Validation : Measure kinetic parameters (Ki_i, kcat_{cat}) to distinguish between binding affinity and catalytic efficiency changes .

Contradictory Data Analysis

Q. How to resolve discrepancies in reported IC50_{50} values for enzyme inhibition across studies?

  • Troubleshooting Checklist :

  • Assay Conditions : Compare buffer pH (e.g., MAO-B activity is pH-sensitive), substrate concentrations, and enzyme sources (recombinant vs. tissue-extracted) .
  • Compound Integrity : Verify purity via HPLC and confirm absence of aggregates (dynamic light scattering) .
    • Meta-Analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to evaluate inter-laboratory variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.